Ammonium dithiocarbamate

概要

説明

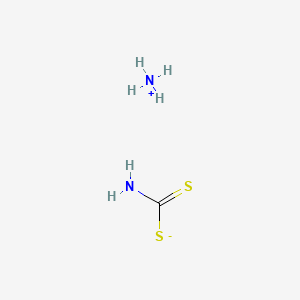

Ammonium dithiocarbamate is an organosulfur compound with the chemical formula (NH4)CS2NH2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with metal ions. This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.

作用機序

Target of Action

Ammonium dithiocarbamate (ADTC) primarily targets metal ions, forming stable complexes with them . This chelating ability has been utilized in numerous applications . The compound’s strong metal binding capacity allows it to act as an enzyme inhibitor , inhibiting catalase, an enzyme responsible for cancer growth .

Mode of Action

ADTC interacts with its targets by sharing electrons between the metal ions, sulfur atoms, and nitrogen atoms . This interaction results in the formation of metal complexes that are insoluble in water , making ADTC a potent heavy metal chelator . The compound can also inhibit the role of NF-jB by inhibiting IjB phosphorylation, thus blocking NF-jB translocation to the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by ADTC involves the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts normal cellular processes, leading to various downstream effects. For instance, in the context of cancer growth, the inhibition of catalase can potentially slow down or halt the proliferation of cancer cells .

Pharmacokinetics

Given its strong chelating ability and its tendency to form insoluble complexes with metal ions , it can be inferred that these properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of ADTC’s action are primarily seen in its ability to inhibit enzymes and form stable complexes with metal ions . This can lead to the disruption of normal cellular processes, potentially slowing down or halting the growth of cancer cells . Additionally, ADTC can inhibit the role of NF-jB, reducing the expression of downstream cytokines involved in the pathogenesis of immunological liver injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADTC. For instance, its environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . This means that environmental conditions such as light exposure and pH could potentially affect the stability and efficacy of ADTC. Furthermore, the presence of metal ions in the environment can influence the action of ADTC due to its strong metal binding capacity .

生化学分析

Biochemical Properties

Ammonium dithiocarbamate plays a significant role in biochemical reactions, primarily due to its strong metal-binding capabilities. It interacts with various enzymes and proteins, particularly those containing thiol groups. The compound forms stable complexes with metals such as copper, iron, and zinc, which can inhibit or activate enzymatic activities. For example, this compound can inhibit catalase, an enzyme responsible for breaking down hydrogen peroxide, by binding to its active site . This interaction can lead to the accumulation of hydrogen peroxide, affecting cellular redox balance.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by inhibiting antioxidant enzymes like catalase, leading to the generation of reactive oxygen species (ROS). This oxidative stress can activate signaling pathways such as the MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating transcription factors involved in stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and thiol groups in proteins. This binding can inhibit or activate enzymes by altering their conformation and catalytic activity. For instance, the compound can inhibit metalloproteases by chelating the metal ions required for their activity . Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors that respond to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under acidic conditions but can decompose in the presence of strong bases or heat . Over time, the degradation products of this compound can influence cellular functions differently. Long-term exposure to the compound in in vitro studies has shown sustained oxidative stress and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an antioxidant by scavenging free radicals. At higher doses, it can induce toxicity by generating excessive ROS and inhibiting critical enzymes . In animal studies, high doses of this compound have been associated with adverse effects on the reproductive and endocrine systems, as well as the thyroid gland .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes involved in the synthesis and degradation of sulfur-containing amino acids and cofactors . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione, which plays a crucial role in cellular redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via ammonium transporters and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function, particularly in tissues with high metabolic rates.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment . For example, in mitochondria, this compound can affect the electron transport chain and ATP production by interacting with mitochondrial enzymes.

準備方法

Synthetic Routes and Reaction Conditions: Ammonium dithiocarbamate is synthesized by the reaction of ammonia with carbon disulfide. The reaction is typically carried out in an aqueous medium under alkaline conditions. The general reaction is as follows:

2NH3+CS2→(NH4)CS2NH2

The reaction is exothermic and requires careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of ammonia and carbon disulfide to a reactor containing water and a base such as sodium hydroxide. The reaction mixture is then cooled, and the product is precipitated out by adjusting the pH. The precipitate is filtered, washed, and dried to obtain pure this compound .

化学反応の分析

Types of Reactions: Ammonium dithiocarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium thiocyanate and sulfur.

Reduction: It can be reduced to form ammonium sulfide and carbon disulfide.

Substitution: It can react with metal salts to form metal dithiocarbamate complexes.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include hydrogen gas or sodium borohydride.

Substitution: Metal salts such as copper sulfate or zinc chloride are used to form metal complexes.

Major Products Formed:

Oxidation: Ammonium thiocyanate and sulfur.

Reduction: Ammonium sulfide and carbon disulfide.

Substitution: Metal dithiocarbamate complexes such as copper dithiocarbamate or zinc dithiocarbamate.

科学的研究の応用

Ammonium dithiocarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the synthesis of metal dithiocarbamate complexes, which are studied for their catalytic and electronic properties.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic applications, including its use as an anticancer and antiviral agent.

Industry: Employed as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing

類似化合物との比較

Ammonium dithiocarbamate is unique among dithiocarbamates due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Similar compounds include:

Sodium diethyldithiocarbamate: Used as a chelating agent and in the treatment of heavy metal poisoning.

Zinc dimethyldithiocarbamate: Employed as a fungicide and rubber accelerator.

Copper dimethyldithiocarbamate: Used as a fungicide and bactericide.

Compared to these compounds, this compound is more versatile in its applications and has a broader range of metal-binding capabilities .

生物活性

Ammonium dithiocarbamate (ADC) is a member of the dithiocarbamate family, known for its diverse biological activities and applications in agriculture and medicine. This article delves into the biological activity of ADC, highlighting its antifungal properties, antibacterial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its ability to form stable complexes with various metals. This property is crucial for its biological activity, particularly in agricultural applications as a fungicide.

Antifungal Activity

ADC exhibits broad-spectrum antifungal properties, effectively controlling various plant pathogens. It has been shown to combat diseases such as anthracnose and powdery mildew. The mechanism of action involves the induction of oxidative stress in fungal cells, leading to cell death. Research indicates that ADC disrupts cellular functions by forming reactive oxygen species (ROS), which damage cellular components .

Table 1: Antifungal Efficacy of this compound

| Pathogen | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Colletotrichum spp. | 100 | 25 |

| Erysiphe spp. | 200 | 30 |

| Botrytis cinerea | 150 | 28 |

Antibacterial Activity

In addition to its antifungal properties, ADC also demonstrates significant antibacterial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 18 |

| Pseudomonas aeruginosa | 75 | 12 |

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Applications in Cancer Therapy

Recent research has explored the potential of ADC in cancer treatment. Dithiocarbamates, including ADC, have been investigated for their ability to form metal complexes that exhibit cytotoxic properties against cancer cells. For instance, ADC derivatives have shown promise as antitumor agents comparable to cisplatin .

Case Study: ADC Derivatives in Cancer Treatment

A study conducted on cholic acid-derived ammonium dithiocarbamates demonstrated their stability and increased water solubility, making them suitable candidates for drug delivery systems. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects .

特性

CAS番号 |

513-74-6 |

|---|---|

分子式 |

CH6N2S2 |

分子量 |

110.21 g/mol |

IUPAC名 |

azane;carbamodithioic acid |

InChI |

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 |

InChIキー |

DCYNAHFAQKMWDW-UHFFFAOYSA-N |

SMILES |

C(=S)(N)[S-].[NH4+] |

正規SMILES |

C(=S)(N)S.N |

Color/Form |

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH |

密度 |

1.451 @ 20 °C/4 °C |

melting_point |

99 °C |

Key on ui other cas no. |

513-74-6 |

ピクトグラム |

Flammable |

賞味期限 |

DECOMP IN AIR |

溶解性 |

SOL IN WATER |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonium dithiocarbamate?

A1: this compound has the molecular formula CH6N2S2 and a molecular weight of 106.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include NMR spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. FTIR can identify characteristic functional groups, while NMR provides insights into the compound's structure and dynamics. Mass spectrometry helps determine the molecular weight and fragmentation patterns. [, , , ]

Q3: Are there any crystallographic studies on this compound derivatives?

A3: Yes, a study examined the crystal structure of mercury(II) dithiocarbamate, formed by reacting this compound with a mercury salt. The study revealed a two-dimensional polymeric network structure with bridging dithiocarbamate ligands. []

Q4: How does the stability of this compound-based ionic liquids change over time?

A4: Research indicates that while this compound-based ionic liquids exhibit promising friction-reducing characteristics as lubricant additives, these properties diminish after long-term storage due to the degradation of the ionic liquids. []

Q5: Can this compound be used to modify the properties of polymers?

A5: Yes, studies have shown that this compound can react with CO2 or CS2 to form ammonium carbamates and ammonium dithiocarbamates. When incorporated into amino-functionalized polysiloxanes, these adducts introduce ionic crosslinks, dramatically altering the polymer's thermal, rheological, and adhesive properties. These modifications are reversible, allowing for the tuning of material properties. []

Q6: How is this compound utilized in the synthesis of 2-mercaptothiazoles?

A6: this compound serves as a key reagent in various approaches to synthesizing 2-mercaptothiazoles. It can react with alkynyl(phenyl)iodonium salts [], α-tosylated ketones [], or halogenated levulinic acid esters [] to produce the desired 2-mercaptothiazole derivatives.

Q7: Can this compound be used to synthesize compounds other than thiazoles?

A7: Yes, its versatility extends to forming a range of heterocyclic compounds. For instance, it reacts with acetylenic ketones to yield β-hydroxy-α-thiobenzoylstyrene derivatives and β,β'-di(α-aroylstyryl) sulfides. [] Additionally, it can participate in reactions leading to thioureas [], bis-thiazolidinones, and bis-thiazoles. []

Q8: Is this compound involved in any photochemical reactions?

A8: Quaternary ammonium dithiocarbamates function as photobase generators, decomposing upon light exposure to release basic compounds like triethylenediamine. This property makes them valuable in applications such as the photoinitiated thermal crosslinking of polymers like poly(glycidyl methacrylate). []

Q9: Have computational methods been applied to study this compound and its derivatives?

A9: Density Functional Theory (DFT) and Hartree Fock (HF) calculations, using basis sets like 6-311G(d,p), have been employed to investigate the thermodynamic parameters of this compound derivatives. These calculations provide insights into molecular properties such as HOMO-LUMO gaps, chemical potential, and electrophilicity, aiding in understanding their reactivity and behavior. []

Q10: Does this compound have applications in analytical chemistry?

A10: Yes, this compound and its derivatives like pyrrolidine this compound (APDC) are used as chelating agents in analytical techniques like dispersive liquid-liquid microextraction (DLLME). They form complexes with metal ions like iron, allowing for their extraction and preconcentration from complex matrices like beer prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). [, ]

Q11: What are the potential environmental impacts of this compound, and are there strategies for mitigation?

A11: While specific details on the environmental impact of this compound are limited in the provided research, the use of alternative ligands, optimization of reaction conditions for minimal waste generation, and the development of efficient recycling or degradation strategies could minimize potential negative impacts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。